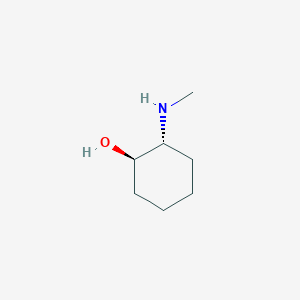

(1R,2R)-2-(Methylamino)cyclohexanol

CAS No.: 21651-83-2

Cat. No.: VC3740100

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21651-83-2 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| IUPAC Name | (1R,2R)-2-(methylamino)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |

| Standard InChI Key | HILGAVODIXBHHR-RNFRBKRXSA-N |

| Isomeric SMILES | CN[C@@H]1CCCC[C@H]1O |

| SMILES | CNC1CCCCC1O |

| Canonical SMILES | CNC1CCCCC1O |

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

(1R,2R)-2-(Methylamino)cyclohexanol hydrochloride presents as a solid at room temperature with distinct physical properties that facilitate its handling and application in laboratory settings . Based on extensive characterization studies, the compound demonstrates the following key properties:

| Property | Value/Description |

|---|---|

| Physical State | Solid |

| Melting Point | 164 - 166°C (in ethanol, diethyl ether) |

| Solubility | Soluble in water and organic solvents |

| Storage Conditions | Inert atmosphere, Room Temperature |

| Stereochemistry | Two defined stereocenters at positions 1 and 2 |

| Configuration | Trans (1R,2R) with both substituents equatorial |

The compound contains both a secondary alcohol (hydroxyl group) and a secondary amine (methylamino group), giving it amphoteric properties that are valuable in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and serves as a nucleophile in certain reactions, while the methylamino group provides basicity and can function as both a nucleophile and a ligand in coordination chemistry .

Stereochemical Significance

Configurational Analysis

The stereochemistry of (1R,2R)-2-(Methylamino)cyclohexanol plays a crucial role in its function and applications. The compound features a trans-1,2-disubstituted cyclohexane ring with both the hydroxyl and methylamino groups in equatorial positions . This specific spatial arrangement contributes significantly to its chemical behavior and interactions in stereoselective processes.

In the trans configuration, both substituents occupy equatorial positions, minimizing steric strain and creating a more stable conformation than the corresponding cis isomer. This stability is reflected in the compound's physical properties and its effectiveness in various applications . The absolute configuration (1R,2R) designates the specific three-dimensional arrangement of atoms around the two stereogenic centers, distinguishing it from its enantiomer (1S,2S)-2-(Methylamino)cyclohexanol .

Comparison with Related Stereoisomers

The stereochemical properties of (1R,2R)-2-(Methylamino)cyclohexanol can be better understood by comparing it with related compounds. Trans-2-methylcyclohexanol shares a similar backbone but lacks the amine functionality . Studies examining similar cyclohexane derivatives have established clear structure-activity relationships that highlight the importance of stereochemistry.

For instance, in studies of related cyclohexanediamine complexes, researchers have observed the following structure-activity relationship: trans-1R,2R-DACH enantiomer > trans-1R,2R/1S,2S-DACH racemate > trans-1S,2S-DACH enantiomer . This pattern suggests that the specific (1R,2R) configuration often confers optimal properties for certain applications, paralleling what might be expected for (1R,2R)-2-(Methylamino)cyclohexanol.

The table below compares key features of stereochemically related cyclohexane derivatives:

| Compound | Configuration | Key Structural Features | Relative Stability |

|---|---|---|---|

| (1R,2R)-2-(Methylamino)cyclohexanol | Trans | Both substituents equatorial | High |

| (1S,2S)-2-(Methylamino)cyclohexanol | Trans | Both substituents equatorial (mirror image) | High |

| Cis-2-(Methylamino)cyclohexanol | Cis | One substituent axial, one equatorial | Lower |

| Trans-2-Methylcyclohexanol | Trans | Methyl and hydroxyl groups equatorial | High |

Synthesis and Preparation

Synthetic Routes

Applications in Organic Chemistry

Catalytic Applications

(1R,2R)-2-(Methylamino)cyclohexanol has established significance as a catalyst and chiral ligand in organic synthesis. Its well-defined stereochemistry makes it particularly valuable for stereoselective reactions, where control over the spatial arrangement of atoms is crucial . The compound can coordinate with various metals through its amino and hydroxyl groups, creating chiral metal complexes that facilitate asymmetric transformations.

The compound is widely employed in several types of catalytic processes:

-

Asymmetric hydrogenation reactions

-

Stereoselective aldol reactions

-

Enantioselective Michael additions

-

Chiral resolution processes

These applications leverage the compound's ability to create a chiral environment that can differentiate between enantiotopic faces of prochiral substrates, leading to preferential formation of one stereoisomer over the other.

Pharmaceutical Synthesis

In pharmaceutical synthesis, (1R,2R)-2-(Methylamino)cyclohexanol serves as an important building block for the development of chiral drugs and bioactive compounds . The pharmaceutical industry values chiral intermediates that can introduce stereochemical control in the synthesis of complex molecules, where biological activity often depends critically on stereochemistry.

The compound's utility extends to:

| Application Area | Specific Use | Advantage |

|---|---|---|

| Drug Development | Chiral intermediate for active pharmaceutical ingredients | Introduces precise stereochemistry |

| Natural Product Synthesis | Building block for complex natural products | Provides controlled stereogenic centers |

| Advanced Materials | Component in chiral polymers and materials | Contributes to specialized material properties |

| Asymmetric Synthesis | Chiral auxiliary or ligand | Enables stereoselective transformations |

Comparative Analysis with Structurally Similar Compounds

Structure-Activity Relationships

| Compound | Structural Comparison | Functional Difference | Application Difference |

|---|---|---|---|

| (1S,2S)-2-(Methylamino)cyclohexanol | Enantiomer | Mirror image stereochemistry | May show different biological activity |

| Trans-2-Methylcyclohexanol | Similar backbone | Methyl instead of methylamino group | Lacks basic amine functionality |

| {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) | More complex derivative | Additional methyl group and platinum complex | Anticancer activity |

| 2-((Dimethylamino)methyl)cyclohexanone | Oxidized analog | Ketone instead of alcohol, different amine position | Intermediate in tramadol synthesis |

Research on related cyclohexane derivatives suggests that subtle modifications in substitution patterns and stereochemistry can significantly impact chemical properties and applications. For instance, the addition of a methyl group at position 4 of a cyclohexane ring in platinum complexes has been shown to improve therapeutic index in anticancer applications .

Derivatives and Related Research

Recent research has explored various derivatives of cyclohexane-based compounds with amino and hydroxyl functionalities. Studies on oxaliplatin analogs featuring cyclohexanediamine moieties have shown that increasing lipophilicity through methyl substitution can enhance biological activity . This suggests potential research directions for (1R,2R)-2-(Methylamino)cyclohexanol derivatives.

The relationship between stereochemistry and function is particularly evident in research on platinum complexes, where the arrangement of the cyclohexane ring relative to the coordination plane significantly affects biological activity . This highlights the importance of stereochemical control in (1R,2R)-2-(Methylamino)cyclohexanol and suggests avenues for developing derivatives with enhanced properties for specific applications.

Current Research and Future Perspectives

Recent Advances in Application

Recent research involving (1R,2R)-2-(Methylamino)cyclohexanol and related compounds has focused on expanding their applications in stereoselective synthesis. The compound's value as a chiral ligand continues to grow as researchers discover new reaction types where it can effectively control stereoselectivity.

The trend toward green chemistry and sustainable synthesis has also created opportunities for (1R,2R)-2-(Methylamino)cyclohexanol in catalytic processes where high efficiency and recyclability are prioritized. Its dual functionality (hydroxyl and amino groups) makes it suitable for immobilization on solid supports, potentially enabling recovery and reuse in continuous-flow systems.

Future Research Directions

Several promising research directions for (1R,2R)-2-(Methylamino)cyclohexanol include:

-

Development of new derivatives with enhanced catalytic properties

-

Exploration of applications in emerging areas such as photocatalysis and electrochemistry

-

Investigation of its potential in biocatalytic processes

-

Design of multifunctional catalysts incorporating the (1R,2R)-2-(Methylamino)cyclohexanol motif

-

Application in the synthesis of complex natural products and pharmaceuticals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume